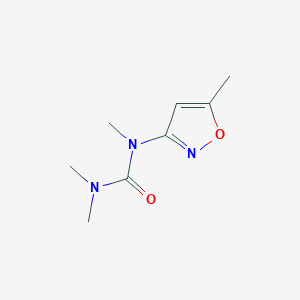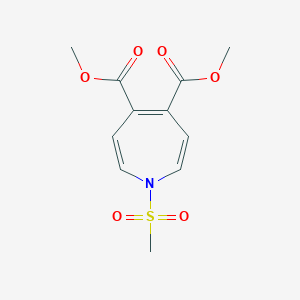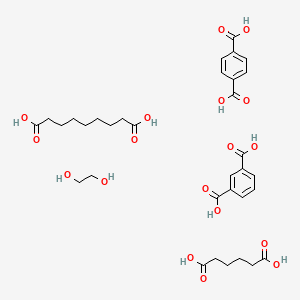![molecular formula C13H10ClFOS B14647363 Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- CAS No. 54435-22-2](/img/structure/B14647363.png)
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methanol group, a chlorine atom, and a fluorophenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid, while reduction could lead to the removal of halogen substituents, resulting in a simpler aromatic compound.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol: Lacks the chlorine and fluorophenylthio substituents, making it less complex.
5-Chlorobenzenemethanol: Contains a chlorine atom but lacks the fluorophenylthio group.
2-[(4-Fluorophenyl)thio]benzenemethanol: Contains the fluorophenylthio group but lacks the chlorine atom.
Uniqueness
Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorophenylthio substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
54435-22-2 |
|---|---|
Molekularformel |
C13H10ClFOS |
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
[5-chloro-2-(4-fluorophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H10ClFOS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7,16H,8H2 |
InChI-Schlüssel |
IYUFATSRJOFNTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


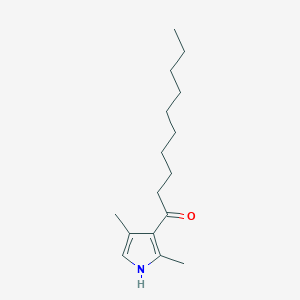
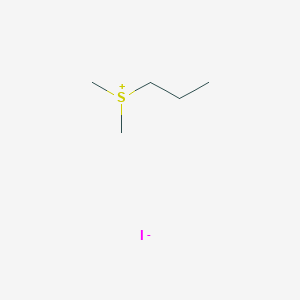

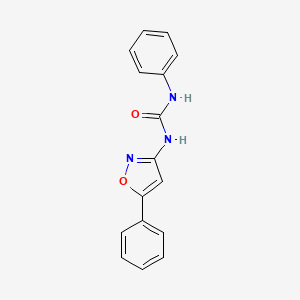
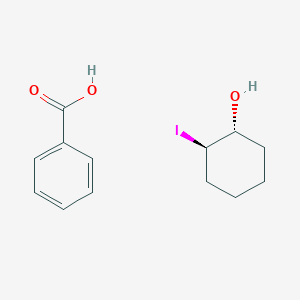
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
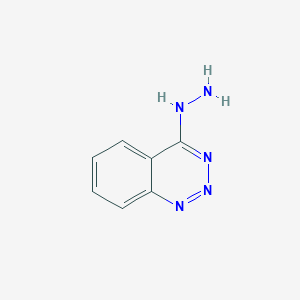
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
